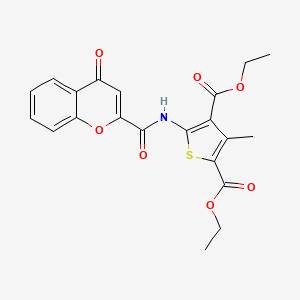
3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O3S and its molecular weight is 460.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
A significant application of this compound lies in the development of novel synthesis techniques. For instance, a study describes a new synthesis route for a series of 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzene derivatives. This method emphasizes the importance of such compounds in facilitating the synthesis of complex molecular structures in medicinal chemistry and drug discovery (Tran et al., 2005).
Antimicrobial and Antitumor Activities
Another research avenue involves the evaluation of derivatives for their biological activities. A study on 1,2,4-oxadiazole natural product analogs highlighted the potential antitumor activity of these compounds against various cell lines, showcasing the therapeutic relevance of the quinazoline-2,4-dione framework in developing new anticancer agents (Maftei et al., 2013).
Chemical Mechanisms and Photoinduced Reactions
The compound's framework also serves as a model for investigating chemical mechanisms and photoinduced reactions. For example, research into light-induced tetrazole-quinone 1,3-dipolar cycloadditions provided insights into the microscopic mechanisms of such reactions, highlighting the role of specific molecular structures in facilitating efficient photochemical processes (He et al., 2021).
Cytotoxic Activity
Furthermore, studies on fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives investigated their cytotoxic activity against human carcinoma cell lines, demonstrating the compound's relevance in identifying new therapeutic molecules with potential anticancer properties (Khlebnikova et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions.", "Starting Materials": [ "2-fluorobenzyl chloride", "4-(methylthio)aniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium methoxide", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-ethyl acetoacetate by reacting 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate.", "Step 2: Reduction of 2-nitrobenzylidene-ethyl acetoacetate to 2-aminoethyl acetoacetate using hydrazine hydrate and sodium hydroxide.", "Step 3: Cyclization of 2-aminoethyl acetoacetate with phosphorus oxychloride to form 3-(2-nitrophenyl)-1,2,4-oxadiazol-5-amine.", "Step 4: Reduction of 3-(2-nitrophenyl)-1,2,4-oxadiazol-5-amine to 3-(2-aminophenyl)-1,2,4-oxadiazole-5-amine using sodium dithionite.", "Step 5: Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-(methylthio)aniline with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate, followed by cyclization with phosphorus oxychloride.", "Step 6: Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylamine by reacting 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carboxylic acid with hydrazine hydrate.", "Step 7: Synthesis of 3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by coupling 3-(2-aminophenyl)-1,2,4-oxadiazole-5-amine, 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylamine, and quinazoline-2,4(1H,3H)-dione in the presence of sodium methoxide." ] } | |
CAS番号 |
1207059-05-9 |
分子式 |
C24H17FN4O3S |
分子量 |
460.48 |
IUPAC名 |
3-[(2-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3S/c1-33-17-9-6-14(7-10-17)21-27-22(32-28-21)15-8-11-18-20(12-15)26-24(31)29(23(18)30)13-16-4-2-3-5-19(16)25/h2-12H,13H2,1H3,(H,26,31) |
InChIキー |
PTLDIWURNZEWKS-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2929392.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)
![N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2929394.png)
![6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2929395.png)
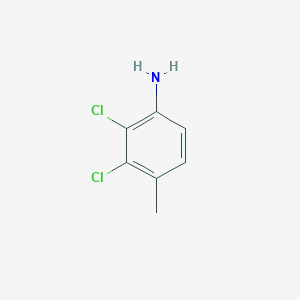
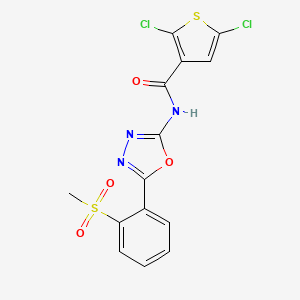
![3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2929399.png)


![6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2929406.png)
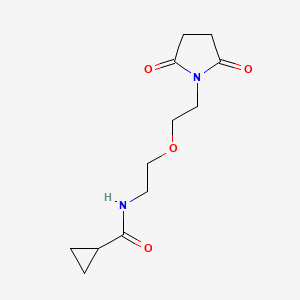
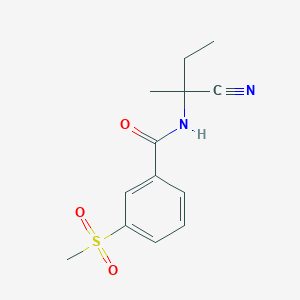
![2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine](/img/structure/B2929410.png)
